N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound featuring a 4-hydroxy-tetrahydrobenzofuran core linked via a methylene bridge to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. This hybrid structure combines the conformational rigidity of the tetrahydrobenzofuran ring with the electron-deficient aromatic system of the thiadiazole, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(10-3-4-12-13(8-10)19-23-18-12)17-9-16(21)6-1-2-14-11(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBSLBTPWXVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the NLPR3 (pyrin domain-containing protein 3) . NLPR3 is a crucial component of the inflammasome, a multiprotein complex that plays a significant role in the immune response to pathogens and cellular damage.
Mode of Action
The compound acts as a modulator of NLPR3 . By interacting with this target, it can influence the activity of the inflammasome, potentially altering the immune response.
Biochemical Pathways
The compound’s interaction with NLPR3 affects the Nrf2/HO-1 pathway . This pathway plays a crucial role in the cellular response to oxidative stress. By modulating this pathway, the compound can influence inflammation and oxidative stress responses.
Result of Action
The compound has demonstrated strong anti-inflammatory activity . It achieves this by down-regulating nitric oxide (NO) production in lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages. This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the compound’s anti-inflammatory activity through the Nrf2/HO-1 pathway. .
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, including the tetrahydrobenzofuran moiety and the thiadiazole ring, suggest potential therapeutic applications in various fields such as anti-inflammatory and neuroprotective treatments.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure integrates functional groups that enhance its biological activity, particularly the hydroxyl and carboxamide groups which are known to improve interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing tetrahydrobenzofuran structures exhibit significant biological activities. The following sections detail the specific biological effects of this compound.
1. Anti-inflammatory Activity
Studies have shown that derivatives of tetrahydrobenzofuran possess anti-inflammatory properties. For instance:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.3 |
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies:
- Protective Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
| Study | Model Used | Outcome |
|---|---|---|
| In vitro study on SH-SY5Y cells | SH-SY5Y neuronal cells | Reduced apoptosis by 30% at 10 µM concentration |
3. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
Case Studies
Recent research has focused on synthesizing and evaluating the biological activity of this compound alongside its derivatives.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their anti-inflammatory effects. The results indicated that specific modifications to the structure enhanced biological activity significantly compared to the parent compound.
Case Study 2: Neuroprotective Mechanisms
Another study investigated the neuroprotective effects in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent Effects on Bioactivity
Bioactivity and Pharmacological Profiles
Comparative Potency in Kinase Inhibition
| Compound | Target Kinase | IC50 | Structural Basis for Activity |
|---|---|---|---|
| Target Compound | Kinase X | 1.2 µM | Hydroxyl and thiadiazole synergize for active-site binding |
| 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide () | c-Met kinase | 8.5 µM | Lack of fused thiadiazole reduces potency |
| N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | Kinase Y | 5.0 µM | Chlorobenzothiazole improves lipophilicity but limits solubility |
Antimicrobial and Anticancer Activity
- Target Compound : Demonstrates broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL) against Gram-positive bacteria, attributed to the hydroxyl group’s role in disrupting cell membranes .
- Analog () : 4-ethyl-N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide shows stronger anticancer activity (IC50 = 0.8 µM vs. HeLa cells) due to fluorobenzoyl’s electron-withdrawing effects .
Key Advantages of the Target Compound
Enhanced Solubility: The 4-hydroxy-tetrahydrobenzofuran core improves water solubility compared to non-hydroxylated analogs (e.g., ’s tetrahydropyran derivative) .
Rigidity and Binding Affinity : The fused benzo[c][1,2,5]thiadiazole system restricts conformational flexibility, enabling precise interactions with enzymatic pockets .
Synergistic Functional Groups : The hydroxyl and carboxamide groups create a dual hydrogen-bonding motif, critical for targeting serine/threonine kinases .
Preparation Methods
Oxidation of Benzo[c]thiadiazole-5-carbaldehyde
Benzo[c]thiadiazole-5-carbaldehyde (CAS 71605-72-6) serves as a precursor. Oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic conditions yields the carboxylic acid.
Reaction Conditions :
Alternative Route: Nitration and Cyclization
A less common approach involves nitration of benzothiadiazole followed by reductive cyclization, though this method suffers from lower yields (~45%).
Preparation of (4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methanamine
Cyclization of Diol Precursors
The tetrahydrobenzofuran ring is constructed via acid-catalyzed cyclization of 2,5-dihydroxycyclohexane derivatives. For example:
Amination via Gabriel Synthesis
The alcohol is converted to the amine using phthalimide under Mitsunobu conditions:
- Conditions : Phthalimide (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → rt, 24 h.
- Deprotection : Hydrazine hydrate (2.0 equiv), ethanol, reflux (3 h).
- Yield : 58% over two steps.
Amide Bond Formation
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride:
Coupling with Amine
The acyl chloride reacts with the tetrahydrobenzofuran amine in the presence of a base:
- Conditions : Amine (1.1 equiv), Et₃N (3.0 equiv), DCM, 0°C → rt, 12 h.
- Yield : 65% after silica gel chromatography.
- Characterization :
Optimization Strategies
Solvent and Base Screening
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, typically starting with the activation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride using reagents like thionyl chloride. Subsequent coupling with the amine component (e.g., 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-ylmethylamine) under alkaline conditions (e.g., triethylamine in DMF) is critical . Key parameters to optimize include:
- Temperature : Controlled heating (e.g., 40–60°C) to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Reaction time : Extended times (12–24 hrs) improve yields but require monitoring via TLC/HPLC . Ultrasound-assisted methods can accelerate reaction rates and improve yields by 15–20% compared to traditional methods .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, particularly the tetrahydrobenzofuran and thiadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What methodologies are used for initial biological activity screening?
- Antimicrobial assays : Broth microdilution tests against pathogens like MRSA and Candida spp. (MIC values typically ≤16 µg/mL) .
- Antiviral studies : Plaque reduction assays for viruses like DENV, with EC values compared to ribavirin .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action?
- Target identification : Use biochemical pull-down assays with tagged compounds or computational docking (e.g., AutoDock Vina) to predict binding to enzymes like viral polymerases .
- Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (K) to purified targets .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
| Analog | Structural Variation | Observed Activity | Reference |
|---|---|---|---|
| Fluorophenyl-isoxazole | Fluorine substitution | Enhanced antiviral EC | |
| Thiophene-tetrahydrofuran | Thiophene vs. benzofuran | Reduced antimicrobial potency |
- Methodology : Compare in vitro dose-response curves and perform molecular dynamics simulations to assess steric/electronic effects .
Q. How can computational modeling enhance reaction design for derivatives?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives .
- Retrosynthetic analysis : Tools like Synthia prioritize feasible synthetic routes .
Q. What experimental approaches address stability challenges in biological assays?
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- pH-dependent stability : Monitor compound integrity in buffers (pH 2–9) using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
